1-(2-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c18-12-1-3-13(4-2-12)26(24,25)14-7-9-19(10-8-14)17(23)11-20-15(21)5-6-16(20)22/h1-4,14H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFUBCMWXNGZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Intermediate : The reaction begins with the formation of a piperidine derivative by reacting piperidine with a suitable sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride.
- Introduction of the Pyrrolidine Moiety : The subsequent step involves the cyclization of the resulting piperidine derivative with an appropriate diketone to form the pyrrolidine ring.
- Final Dione Formation : The last step includes functionalization to introduce the keto groups at the 2 and 5 positions of the pyrrolidine ring.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. Key findings include:
- Serotonin Receptor Affinity : Similar compounds have shown significant binding affinity for serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT), indicating potential applications in treating mood disorders .
- Enzyme Inhibition : Compounds within this chemical class have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and urease, suggesting potential roles in neuroprotection and antibacterial activity .
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects:
- Anti-inflammatory Properties : Compounds with similar structures have been reported to modulate inflammatory pathways, indicating that this compound might be effective in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Serotonin Receptor Ligands
A study synthesized various pyrrolidine derivatives and evaluated their affinity for serotonin receptors. Among these, certain compounds showed high affinity for the 5-HT1A receptor, which is crucial for developing antidepressants . This suggests that our compound may also act as a potential antidepressant.
Case Study 2: Enzyme Inhibition
In another investigation, a series of piperidine derivatives were synthesized and tested for their enzyme inhibitory activities. The results indicated robust inhibition against acetylcholinesterase, which is vital for treating Alzheimer's disease . This highlights the therapeutic potential of our compound in neurodegenerative conditions.
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperidinyl & Sulfonamide | Anti-inflammatory |
| Compound B | Pyrrolidinone & Fluorophenyl | Antidepressant |
| Compound C | Dione & Piperidinyl | Anticancer |
Comparison with Similar Compounds
Key Observations
Impact of Sulfonyl vs. Pyrazoline Groups :
- The target compound’s 4-fluorophenyl sulfonyl-piperidine group may enhance solubility and target specificity compared to the pyrazoline ring in Compound S2, which contributes to strong cytotoxicity but higher lipophilicity (logP 2.8 vs. ~1.5) .
Piperidine vs.
Role of Halogen Substituents :
- Chlorophenyl or bromophenyl groups (e.g., in and ) increase molecular weight and logP, which may reduce bioavailability but enhance binding to hydrophobic enzyme pockets .
Antitumor Mechanisms :
- Compound S2 induces G1/G0 cell cycle arrest , whereas the target compound’s sulfonyl-piperidine moiety could modulate protein-protein interactions or kinase inhibition, a hypothesis supported by its structural resemblance to Usp14 inhibitors .
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, and what purification techniques ensure high yield and purity?
- Methodological Answer : The synthesis typically involves sequential steps:
- Step 1 : Condensation of 4-fluorophenyl sulfonyl chloride with piperidine to form the sulfonylated piperidine intermediate.
- Step 2 : Coupling the intermediate with pyrrolidine-2,5-dione via a 2-oxoethyl linker using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms >95% purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify substituent positions and stereochemistry. Key signals include the sulfonyl group (δ 7.8–8.2 ppm for aromatic protons) and pyrrolidine-dione carbonyls (δ 170–175 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 437.12).
- HPLC : Reverse-phase chromatography monitors purity and detects byproducts .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties and target binding affinity?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Solubility and logP are estimated via COSMO-RS .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to biological targets (e.g., serotonin receptors). The sulfonyl group’s electrostatic interactions with receptor pockets are critical for affinity .
- MD Simulations : GROMACS models stability of ligand-receptor complexes under physiological conditions .
Q. What experimental design strategies minimize trial-and-error approaches in optimizing synthesis yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to vary factors (temperature, solvent ratio, catalyst loading). Central Composite Design (CCD) identifies optimal conditions with minimal runs .
- In Situ Monitoring : ReactIR tracks reaction progress (e.g., carbonyl formation at 1700 cm⁻¹). Adjust parameters dynamically based on real-time data .
Q. How do structural modifications in the piperidine or pyrrolidine moieties influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Piperidine Modifications : Replacing the 4-fluorophenylsulfonyl group with methylsulfonyl reduces receptor affinity by 40%, as shown in radioligand binding assays .
- Pyrrolidine-Dione Alterations : Introducing a methyl group at the pyrrolidine nitrogen increases metabolic stability (t½ from 2.1 to 4.7 hours in liver microsomes) .
- Bioisosteric Replacement : Substituting the sulfonyl group with a carbonyl retains activity but alters solubility .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor assays) and control compounds. Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from differences in assay pH or serum content .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers and refine activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
